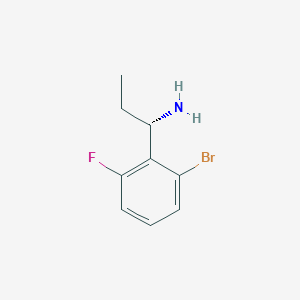

(S)-1-(2-Bromo-6-fluorophenyl)propan-1-amine

Description

(S)-1-(2-Bromo-6-fluorophenyl)propan-1-amine is a chiral organic compound featuring a 2-bromo-6-fluorophenyl group attached to a propan-1-amine backbone. The S-configuration at the chiral center influences its stereochemical properties, which are critical in pharmacological and synthetic applications.

Properties

Molecular Formula |

C9H11BrFN |

|---|---|

Molecular Weight |

232.09 g/mol |

IUPAC Name |

(1S)-1-(2-bromo-6-fluorophenyl)propan-1-amine |

InChI |

InChI=1S/C9H11BrFN/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5,8H,2,12H2,1H3/t8-/m0/s1 |

InChI Key |

PEPLTTSJDZYFNY-QMMMGPOBSA-N |

Isomeric SMILES |

CC[C@@H](C1=C(C=CC=C1Br)F)N |

Canonical SMILES |

CCC(C1=C(C=CC=C1Br)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Bromo-6-fluorophenyl)propan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as 2-bromo-6-fluorobenzene.

Formation of Intermediate: The precursor undergoes a series of reactions, including halogenation and amination, to form an intermediate compound.

Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the desired enantiomer, this compound.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Bromo-6-fluorophenyl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

(S)-1-(2-Bromo-6-fluorophenyl)propan-1-amine has been investigated for its potential as a therapeutic agent. Research indicates that it may serve as a pharmacophore in drug design, particularly concerning anti-cancer and anti-inflammatory agents. The compound has shown notable biological activity, including:

- Anticancer Properties : In vitro studies demonstrate that this compound induces apoptosis in human colorectal cancer cells (HCT116), characterized by increased levels of cleaved PARP and decreased levels of the anti-apoptotic protein Bcl-2. This suggests activation of p53-dependent growth inhibition pathways .

- Neuroprotective Effects : Selective inhibition of neuronal nitric oxide synthase (nNOS) is an important therapeutic approach for neurodegenerative disorders. Compounds similar to this compound have shown promise in this area, indicating potential applications in treating conditions like Alzheimer's disease .

Organic Synthesis

The compound serves as a building block for synthesizing more complex molecules, particularly in pharmaceutical development. Its ability to undergo various chemical reactions allows chemists to create derivatives with enhanced biological activities. Common synthetic methods include nucleophilic substitution and reduction reactions using reagents like sodium hydroxide or palladium catalysts.

Material Science

In addition to its applications in medicinal chemistry, this compound can be utilized in producing specialty chemicals and materials with unique properties. Its structural characteristics allow for modifications that can lead to materials with desirable mechanical or chemical properties.

Study 1: Anticancer Activity

A study evaluated the anticancer efficacy of this compound against various cancer cell lines. Results indicated a GI50 value of 2.6 µM in HCT116 cells, demonstrating its potential as an effective anti-cancer agent.

Study 2: Neuroprotective Potential

Research focused on compounds similar to this compound for their neuroprotective effects against oxidative stress-induced neuronal damage. These studies support the hypothesis that such compounds could be developed into therapeutic agents for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (S)-1-(2-Bromo-6-fluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity, leading to desired biological effects.

Comparison with Similar Compounds

Stereoisomeric Comparisons

Compound : (R)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine

- Structural Differences :

- The R-configuration at the chiral center vs. the S-configuration in the target compound.

- A methyl group at the 2-position of the propanamine chain introduces branching.

- Implications: Stereochemical differences can lead to divergent binding affinities in chiral environments (e.g., enzyme active sites).

Functional Group and Backbone Modifications

Compound : 1-(2-Bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid

- Structural Differences :

- Cyclopropane ring replaces the propan-1-amine chain.

- Carboxylic acid functional group instead of an amine.

- Implications :

Fluorophenyl Derivatives with Varied Substituents

Compound : 1-(Fluorophenyl)propan-2-ylamine

- Structural Differences :

- Lacks bromine at the 2-position of the phenyl ring.

- Methylamine group at the propan-2-yl position vs. propan-1-amine in the target compound.

- Implications :

Comparative Data Table

| Compound Name | Molecular Formula | Key Substituents | Functional Group | Stereochemistry | Reference |

|---|---|---|---|---|---|

| (S)-1-(2-Bromo-6-fluorophenyl)propan-1-amine | C₉H₁₁BrFN | 2-Bromo, 6-fluoro phenyl | Amine | S | Target |

| (R)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine | C₁₀H₁₃BrFN | 2-Bromo, 6-fluoro phenyl; 2-methyl | Amine | R | |

| 1-(2-Bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid | C₁₀H₈BrFO₂ | 2-Bromo, 6-fluoro phenyl | Carboxylic acid | N/A | |

| 1-(Fluorophenyl)propan-2-ylamine | C₁₀H₁₄FN | Fluorophenyl; methylamine | Amine | Not specified |

Key Findings and Implications

Stereochemistry : The S/R configuration significantly impacts molecular interactions, particularly in enantioselective processes. The target compound’s S-configuration may offer advantages in binding to specific biological targets .

Halogen Effects : Bromine at the 2-position enhances steric bulk and electron-withdrawing effects compared to fluorine-only analogs, influencing reactivity and solubility .

Backbone Flexibility : The propan-1-amine chain in the target compound provides conformational flexibility, whereas cyclopropane-containing analogs exhibit rigidity, affecting their pharmacokinetic profiles .

Biological Activity

(S)-1-(2-Bromo-6-fluorophenyl)propan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a bromine atom and a fluorine atom attached to a phenyl ring, which enhances its reactivity and biological activity. The presence of these halogens can influence the compound's binding affinity to various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromine and fluorine substituents may enhance the compound's binding affinity, leading to modulation of biochemical pathways. This interaction profile suggests a potential role in therapeutic applications, particularly in oncology and anti-inflammatory treatments.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including human colorectal cancer cells (HCT116). The compound has been shown to induce apoptosis in these cells, characterized by increased levels of cleaved PARP and decreased levels of the anti-apoptotic protein Bcl-2. This suggests that the compound may activate p53-dependent growth inhibition pathways .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. Preliminary studies indicate that it possesses significant activity against various pathogens, with minimum inhibitory concentration (MIC) values indicating effective bactericidal action. The compound's ability to inhibit biofilm formation further supports its potential as an antimicrobial agent .

Study 1: Anticancer Efficacy

In a study conducted on HCT116 cells, the growth inhibitory activity of this compound was assessed using the sulforhodamine B (SRB) assay. The results showed a GI50 value of approximately 2.6 µM, indicating potent antiproliferative effects. Further analysis revealed that this activity was significantly more pronounced in p53-positive cells compared to p53-negative counterparts, highlighting the compound's selectivity .

Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial evaluation of derivatives similar to this compound. It was found that certain derivatives exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, demonstrating strong antimicrobial potential .

Research Findings Summary

| Biological Activity | Mechanism | Key Findings |

|---|---|---|

| Anticancer | Induction of apoptosis via p53 activation | GI50 = 2.6 µM in HCT116 cells |

| Antimicrobial | Inhibition of bacterial growth | MIC = 0.22 - 0.25 μg/mL against certain pathogens |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.